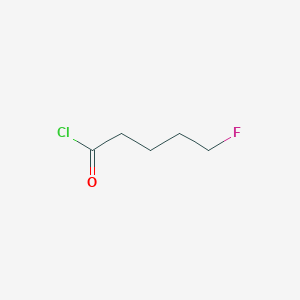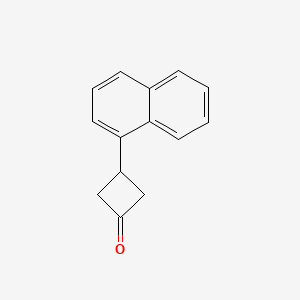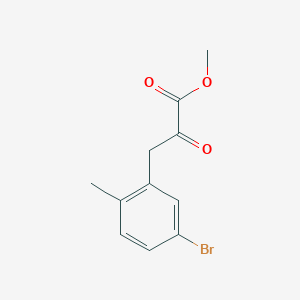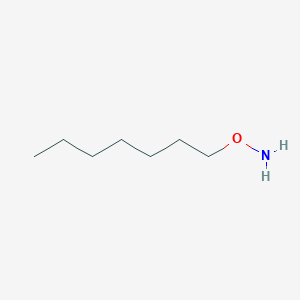![molecular formula C19H12ClN3 B13698216 4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B13698216.png)
4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system, with chlorine and phenyl groups at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of a pyrimidine intermediate, which is then functionalized with chlorine and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: The phenyl groups can participate in Suzuki coupling reactions to form more complex structures.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride (POCl3) is commonly used for introducing chlorine atoms.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Materials Science: Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
2,4-Dichloro-5-phenylpyrimidine: Shares the pyrimidine ring but has different substitution patterns.
Uniqueness
4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to serve as a versatile scaffold for drug development and materials science applications sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C19H12ClN3 |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
4-chloro-2,7-diphenylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H12ClN3/c20-17-15-11-12-16(13-7-3-1-4-8-13)21-19(15)23-18(22-17)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
LILQVMMFVGTAKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC(=N3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
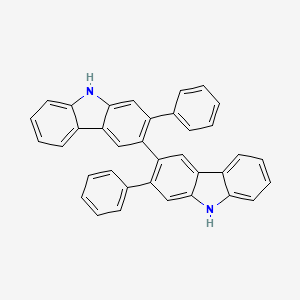
![(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13698146.png)

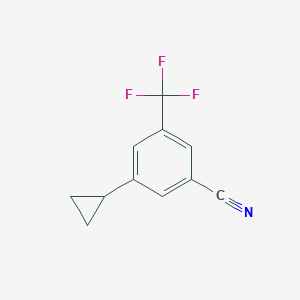

![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)

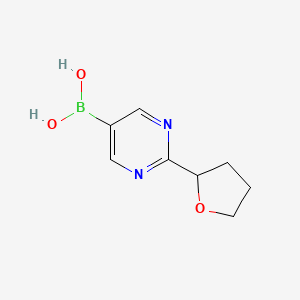
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13698197.png)
